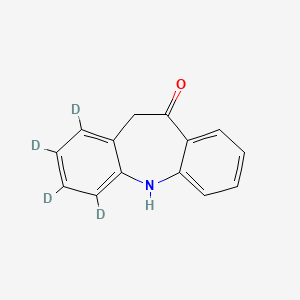

Dibenzazepinone-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibenzazepinone-d4 is a deuterated derivative of dibenzazepinone, a compound characterized by its two benzene rings fused to an azepine ring. The deuterium atoms replace hydrogen atoms in the structure, making it useful in various research applications, particularly in the field of proteomics .

Applications De Recherche Scientifique

Dibenzazepinone-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: Employed in proteomics research to study protein structures and interactions.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and chemical processes

Mécanisme D'action

Target of Action

Dibenzazepinone-d4, like its parent compound Dibenzazepine, is a potent activator of the human transient receptor potential ankyrin 1 (TRPA1) receptor . The TRPA1 receptor plays a key role as a biological sensor and is implicated in various pathophysiological conditions .

Mode of Action

It is known that dibenzazepine derivatives, which this compound is a part of, show potent activation of the trpa1 receptor . This activation likely contributes to the perception of noxious stimuli and inflammatory hyperalgesia .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those affected by other Dibenzazepine derivatives. These compounds are known to influence the function of the TRPA1 receptor, which is involved in the transduction of mechanical, thermal, and pain-related inflammatory signals .

Pharmacokinetics

For instance, Dibenzepin, a related compound, has a bioavailability of 25%, is 80% protein-bound, metabolized in the liver, and excreted in urine (80%) and feces (20%) .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its activation of the TRPA1 receptor. This activation can lead to the transduction of various signals related to pain and inflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibenzazepinone-d4 can be synthesized through the deuteration of dibenzazepinone. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas or deuterated solvents under specific reaction conditions. The reaction is often catalyzed by a metal catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogen-deuterium exchange .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Dibenzazepinone-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as this compound oxide.

Reduction: Reduced derivatives such as this compound alcohol.

Substitution: Substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Dibenzazepinone-d4 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:

Dibenzazepine: A non-deuterated analog with similar structural features but different isotopic composition.

Carbamazepine: A dibenzazepine derivative used as an anticonvulsant and mood-stabilizing drug.

Oxcarbazepine: Another dibenzazepine derivative with similar therapeutic applications as carbamazepine

The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research applications, including enhanced stability and altered reaction kinetics.

Propriétés

IUPAC Name |

1,2,3,4-tetradeuterio-5,11-dihydrobenzo[b][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2/i1D,3D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGCLXGCOECAY-DNZPNURCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661903 |

Source

|

| Record name | (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189706-86-2 |

Source

|

| Record name | (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole](/img/structure/B562319.png)

![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)